Urease Inhibitory Potency Enhancement via 6-Methylquinoline Moiety
Quinoline-thiourea hybrids featuring an N-methyl quinolonyl moiety exhibit significantly enhanced urease inhibition compared to unsubstituted thiourea. Specifically, an N-methyl quinolonyl thiourea derivative demonstrated an IC50 of 1.83 ± 0.79 µM, representing an approximately 12-fold increase in potency over the reference thiourea [1]. This class-level inference strongly suggests that the (6-Methylquinolin-5-yl)thiourea scaffold, which incorporates a 6-methylquinoline group, confers superior urease inhibitory activity relative to simple thiourea. For context, other quinoline analogs in the same class exhibit IC50 values ranging from 0.60 to 24.10 µM [2].
| Evidence Dimension | Urease Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.83 ± 0.79 µM (for a closely related N-methyl quinolonyl thiourea analog) |
| Comparator Or Baseline | Thiourea (standard urease inhibitor): IC50 = 19.53 ± 0.032 µM [1] or 21.86 ± 0.40 µM [2] |
| Quantified Difference | ~12-fold increase in potency |
| Conditions | In vitro urease enzyme inhibition assay using Jack bean urease |
Why This Matters
This quantitative potency advantage positions (6-Methylquinolin-5-yl)thiourea as a more efficacious starting point for developing urease-targeting therapeutics compared to the weaker generic thiourea.
- [1] Elshaier, Y. A. M. M., Aly, A. A., Abdel-Aziz, M., Fathy, H. M., Brown, A. B., Bräse, S., & Ramadan, M. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. View Source
- [2] Zaman, K., et al. (2021). Synthesis, in vitro antiurease, in vivo antinematodal activity of quinoline analogs and their in-silico study. Bioorganic Chemistry, 115, 105199. View Source
